N-benzyl-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
Description
This compound features a unique hybrid structure combining a pyridin-3-yl-substituted 1,2,4-oxadiazole ring, an azetidine (4-membered saturated heterocycle), a benzyl-acetamide backbone, and an oxalate counterion. The 1,2,4-oxadiazole moiety is known for its metabolic stability and role in enhancing binding affinity to biological targets, while the azetidine ring may improve solubility and conformational rigidity . The oxalate salt formulation likely enhances crystallinity and bioavailability.
Properties
IUPAC Name |
N-benzyl-2-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2.C2H2O4/c25-17(21-9-14-5-2-1-3-6-14)13-24-11-16(12-24)19-22-18(23-26-19)15-7-4-8-20-10-15;3-1(4)2(5)6/h1-8,10,16H,9,11-13H2,(H,21,25);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPPJBFYHNDABV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NCC2=CC=CC=C2)C3=NC(=NO3)C4=CN=CC=C4.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a complex compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described using the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃ |
| Molecular Weight | 342.36 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The oxadiazole moiety is known for its role in enhancing the pharmacological properties of compounds, particularly in terms of anticancer and antimicrobial activities.
- Anticancer Activity : Research indicates that derivatives of oxadiazole exhibit cytotoxic effects against multiple cancer cell lines. For instance, compounds containing the pyridine and oxadiazole structures have shown effectiveness against breast (MCF-7), lung (A549), and prostate (PC3) cancer cells .
- Antimicrobial Activity : The presence of the pyridine ring enhances the compound's ability to disrupt bacterial cell membranes, leading to increased antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
Study 1: Anticancer Efficacy
A study conducted on a series of oxadiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines. The compound was tested against MCF-7 breast cancer cells, showing an IC50 value of 15 µM, indicating potent anticancer activity. The presence of the azetidine ring was crucial for maintaining this activity, as modifications led to decreased efficacy .
Study 2: Antimicrobial Activity Assessment
In a screening for antimicrobial properties, N-benzyl derivatives were tested against Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, highlighting its potential as an antimicrobial agent .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities observed in various studies involving similar compounds:
| Compound | Activity | IC50/MIC | Cell Line/Bacteria |
|---|---|---|---|
| N-benzyl derivative with oxadiazole | Anticancer | 15 µM | MCF-7 |
| N-benzyl derivative with pyridine | Antimicrobial | 32 µg/mL | E. coli & S. aureus |
| Benzoxazole derivatives | Anticancer | Varies (5–20 µM) | Various cancer cell lines |
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a series of 1,3,4-oxadiazole compounds have demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The incorporation of the pyridine ring in N-benzyl-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate may enhance its efficacy by facilitating better binding to cancer-related targets.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research on similar oxadiazole derivatives has shown promising results against both Gram-positive and Gram-negative bacteria . The presence of the pyridine moiety can contribute to the compound's ability to penetrate bacterial membranes effectively.
Anti-inflammatory Effects
Oxadiazole derivatives are also known for their anti-inflammatory properties. Compounds with similar structures have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory pathways . This suggests that this compound could be explored further as a potential anti-inflammatory agent.
Synthesis and Characterization
The synthesis of this compound typically involves multistep reactions starting from readily available precursors. Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Anticancer Evaluation
A study conducted on a series of 1,3,4-oxadiazole derivatives showed that certain compounds exhibited IC50 values in the low micromolar range against cancer cell lines like MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to induction of apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial activity, derivatives similar to this compound were tested against Staphylococcus aureus and Escherichia coli using disc diffusion methods. Several compounds demonstrated zones of inhibition comparable to standard antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Comparable Compounds
| Compound Name | Core Structure | Substituents/Modifications | Melting Point (°C) | HPLC Purity | Isomer Ratio (¹H NMR) |
|---|---|---|---|---|---|
| N-benzyl-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate (Target) | Azetidine + oxadiazole + benzyl | Oxalate salt | N/A | N/A | N/A |
| 2-(4-Chlorophenoxy)-N-isopropyl-N-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide (11as) | Open-chain + oxadiazole | 4-Chlorophenoxy, isopropyl | 118.1–119.9 | 99.0% | 4:1 |
| N-Isobutyl-N-((3-p-tolyl-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyloxy)acetamide (12a) | Open-chain + oxadiazole | p-Tolyl, isobutyl | 78.4–79.8 | 99.1% | 2:1 |
| (S)-2,2,2-Trifluoro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamide (4ae) | Open-chain + oxadiazole | o-Tolyl, trifluoroethyl | N/A | N/A | N/A |
Data sourced from and . Target compound properties inferred structurally.
Preparation Methods
Epoxide Ring-Opening with Amines
Epichlorohydrin reacts with primary amines under basic conditions to form azetidine derivatives. For example, 3-aminopyridine treated with epichlorohydrin in toluene at 80–112°C in the presence of tripotassium phosphate and tris(dioxa-3,6-heptyl)amine (TDA-1) yields 1-(pyridin-3-yl)azetidin-3-ol. Subsequent mesylation (methanesulfonyl chloride) converts the hydroxyl group into a leaving group, enabling nucleophilic substitution.
Key Conditions
- Solvent: Toluene or acetonitrile
- Base: Tripotassium phosphate
- Catalyst: TDA-1 (phase-transfer agent)
- Temperature: 80–112°C (reflux)
- Yield: ~79% after recrystallization
Construction of the 1,2,4-Oxadiazole Moiety
The 3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl group is synthesized via cyclization of amidoximes with carboxylic acid derivatives.
Amidoxime-Carboxylic Acid Condensation
3-Pyridinecarboxylic acid reacts with hydroxylamine to form the corresponding amidoxime. Subsequent coupling with a cyanoguanidine derivative (e.g., 3-cyanoazetidine ) in the presence of 1,1′-carbonyldiimidazole (CDI) induces cycloaromatization, forming the oxadiazole ring.
Optimization Insights
- One-pot protocols using CDI yield <5% due to oligomerization.
- Stepwise synthesis (Pathway B in Scheme 1 of) improves yields to 40–50% by isolating intermediates.
- Solvent: DMPU enhances cyclization efficiency compared to DMF.
Functionalization with N-Benzyl Acetamide
The azetidine nitrogen is alkylated with chloroacetamide derivatives.
Alkylation of Azetidine
1-(3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine reacts with N-benzyl-2-chloroacetamide in acetonitrile at 60°C for 12 hours. Potassium carbonate facilitates deprotonation, achieving >70% yield.
Side Reactions
- Over-alkylation minimized by stoichiometric control (1:1 azetidine:chloroacetamide).
- Purification: Column chromatography (silica gel, ethyl acetate/hexane).
Oxalate Salt Formation
The free base is converted to its oxalate salt for improved stability and solubility.
Acid-Base Reaction
N-Benzyl-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide is dissolved in hot ethanol, treated with oxalic acid (1:1 molar ratio), and cooled to 10°C to precipitate the salt.
Crystallization Parameters
Comparative Analysis of Synthetic Routes
Challenges and Optimization
- Steric Hindrance : The azetidine’s compact structure slows nucleophilic substitutions. Using polar aprotic solvents (e.g., DMPU) accelerates reactivity.
- Regioselectivity : Suzuki-Miyaura cross-coupling (as in) ensures precise pyridinyl attachment but requires PdCl2dppf catalysts.
- Purification : Recrystallization from isopropyl alcohol/water mixtures enhances purity.
Q & A
Q. What are the critical steps in synthesizing N-benzyl-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate?
The synthesis involves three primary steps:
- Oxadiazole ring formation : Cyclization of a nitrile precursor with hydroxylamine under reflux (60–80°C) in ethanol/water .
- Azetidine coupling : Reaction of the oxadiazole-azetidine intermediate with N-benzyl-2-chloroacetamide using a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) .
- Salt formation : Treatment with oxalic acid in methanol to yield the oxalate salt . Key parameters include temperature control (<80°C to avoid decomposition) and purification via column chromatography .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR to verify proton environments and connectivity, especially for the azetidine and oxadiazole moieties .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (±2 ppm accuracy) .
- Infrared (IR) spectroscopy : Identification of carbonyl (C=O, ~1650 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .
- HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water gradient .
Q. What solvents and reaction conditions optimize the oxadiazole cyclization step?
Ethanol/water mixtures (3:1 v/v) at 70°C for 6–8 hours provide optimal cyclization yields (75–85%). Catalytic acetic acid (5 mol%) enhances reaction efficiency .
Advanced Research Questions
Q. How can researchers resolve low yields during the azetidine-acetamide coupling step?
Low yields often stem from steric hindrance at the azetidine nitrogen. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 12 hours) and improves yields by 15–20% .
- Alternative bases : Switching from K₂CO₃ to DBU (1,8-diazabicycloundec-7-ene) enhances nucleophilicity .
- Solvent optimization : Using THF instead of DMF reduces side-product formation .
Q. What methodologies address contradictory bioactivity data across assay platforms?
Discrepancies may arise from compound degradation or assay-specific conditions. Solutions include:
- Stability studies : Monitor compound integrity in assay buffers via LC-MS over 24 hours .
- Membrane permeability assays : Use PAMPA (Parallel Artificial Membrane Permeability Assay) to assess cellular uptake .
- Target engagement validation : Employ thermal shift assays or SPR (Surface Plasmon Resonance) to confirm binding to intended targets .
Q. How can structural modifications enhance the compound’s metabolic stability?
- Oxadiazole substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position of the oxadiazole to reduce CYP450-mediated oxidation .
- Azetidine ring modification : Replace azetidine with a pyrrolidine ring to improve conformational flexibility and metabolic resistance .
- Prodrug strategies : Mask the acetamide group as a tert-butyl carbamate to enhance oral bioavailability .
Q. What computational tools predict binding modes to biological targets?
- Molecular docking : AutoDock Vina or Glide for preliminary binding pose predictions with pyridin-3-yl and oxadiazole moieties as key pharmacophores .
- MD simulations : GROMACS or AMBER for assessing binding stability over 100 ns trajectories .
- QSAR modeling : Correlate substituent effects (e.g., logP, polar surface area) with activity data from analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
